molecular formula C9H2F6N4 B068596 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 175276-40-1

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B068596
CAS No.: 175276-40-1
M. Wt: 280.13 g/mol
InChI Key: WVNWOBVYCHLPGW-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a sophisticated, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure incorporates a pyrazolopyrimidine scaffold, a privileged motif known for its ability to modulate a wide range of biological targets, particularly protein kinases. The strategic placement of two trifluoromethyl (-CF3) groups at the 5 and 7 positions dramatically enhances the molecule's properties, conferring high metabolic stability, improved membrane permeability, and profound electron-withdrawing effects that influence the system's electronics and binding affinity. The 3-carbonitrile substituent serves as a versatile chemical handle for further derivatization via click chemistry or as a hydrogen bond acceptor, enabling precise interactions within an enzyme's active site. This compound is primarily employed as a key intermediate in the design and synthesis of novel, potent kinase inhibitors for oncology and inflammatory disease research. Beyond pharmaceuticals, its unique electronic profile makes it a compelling candidate for developing advanced materials, including organic semiconductors, agrochemicals, and non-linear optical (NLO) materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWOBVYCHLPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371159
Record name 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-40-1
Record name 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-40-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the use of a Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out using aryl and heteroaryl boronic acids in the presence of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different biological activities and properties .

Scientific Research Applications

Synthesis of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine scaffold through cyclocondensation reactions. Recent studies have reported efficient synthetic routes that utilize various electrophilic and nucleophilic reagents to yield high-purity products. For instance, one method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a precursor for further functionalization through Suzuki-Miyaura cross-coupling reactions and direct amination techniques .

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antitumor properties. The compound has been shown to inhibit various cancer cell lines effectively. For example, a study highlighted its ability to inhibit Pim1 kinase, an important target in cancer therapy, with an IC50 value in the low nanomolar range (18 nM) . This positions it as a promising candidate for developing new anticancer drugs.

Enzyme Inhibition

The compound also demonstrates significant enzymatic inhibitory activity. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer progression and other diseases. The structural modifications at different positions on the pyrazolo[1,5-a]pyrimidine scaffold allow for enhanced selectivity and potency against specific targets .

Drug Development

The unique structural characteristics of this compound make it an attractive scaffold for drug development. Its derivatives are being explored for their potential as selective protein kinase inhibitors and other therapeutic agents. The ability to modify the compound's structure enables the design of libraries with diverse biological profiles.

Material Science

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their photophysical properties. These compounds can be incorporated into materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

Study Focus Findings
Study A Antitumor ActivityDemonstrated IC50 = 18 nM against Pim1 kinase; effective against various cancer cell lines.
Study B Enzyme InhibitionIdentified as a potent inhibitor of multiple kinases involved in cancer signaling pathways.
Study C Material ScienceExplored photophysical properties; potential applications in OLEDs and sensors.

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as monoamine oxidase B. The compound inhibits the activity of this enzyme, which plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Substituent Effects and Structural Modifications

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are heavily influenced by substituents at positions 5 and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (5,7) Molecular Weight (g/mol) Key Activities Synthesis Method
5,7-Bis(trifluoromethyl)-...-carbonitrile CF₃, CF₃ 374.25 Kinase inhibition (inference) Multi-step with trifluoromethylation
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CH₃, CH₃ 197.19 Antimicrobial, Hypnotic One-step from 3-amino-pyrazole
7-Chloro-5-(chloromethyl)-...-carbonitrile Cl, CH₂Cl 227.05 Antitumor Halogenation of pyrazolo precursors
7-Hydroxy-5-methyl-...-carbonitrile OH, CH₃ 244.36 Antimicrobial DES-mediated synthesis

Key Observations :

  • Lipophilicity : Trifluoromethyl groups increase logP values (e.g., ~3.1 for CF₃ derivatives ) compared to methyl (logP ~1.5–2.0), enhancing membrane permeability.
  • Metabolic Stability : CF₃ groups resist oxidative metabolism, prolonging half-life relative to CH₃ or OH substituents .
Physicochemical Properties
Property 5,7-Bis(trifluoromethyl) 5,7-Dimethyl 7-Hydroxy-5-methyl
Molecular Weight 374.25 197.19 244.36
logP (estimated) ~3.1 ~1.8 ~1.2
Hydrogen Bond Acceptors 8 5 6
Rotatable Bonds 2 2 2

Impact on Drug-Likeness :

  • Higher molecular weight and logP of CF₃ derivatives may challenge solubility but improve blood-brain barrier penetration for CNS targets .

Biological Activity

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with two trifluoromethyl groups at positions 5 and 7, and a cyano group at position 3. Its molecular formula is C8H2F6N4C_8H_2F_6N_4, with a molecular weight of approximately 270.12 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease. The presence of trifluoromethyl groups enhances the compound's binding affinity and metabolic stability, making it a potent inhibitor in various biological contexts .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this family have shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values as low as 0.126 μM. These compounds also displayed selective toxicity towards cancer cells compared to non-cancerous cells, indicating a promising therapeutic window .

Compound Cell Line IC50 (μM) Selectivity
This compoundMDA-MB-231 (TNBC)0.126High
Control (5-Fluorouracil)MDA-MB-23111.73Low

Enzyme Inhibition

The compound has also displayed significant inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis. This inhibition suggests potential applications in preventing cancer spread .

Study on In Vivo Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in lung metastasis compared to control groups. The pharmacodynamic effects were observed over a period of 30 days, demonstrating the compound's potential as an antimetastatic agent .

Toxicity Assessment

Toxicity studies conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how are reaction conditions optimized for yield?

The compound is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. Key steps include refluxing precursors in polar solvents like pyridine or ethanol, followed by acid neutralization and crystallization. For example, pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups are prepared by reacting aminopyrazoles with trifluoromethyl-substituted β-ketoesters under reflux (6–8 hours), yielding 62–70% after recrystallization . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of substituents (e.g., chlorophenylazo groups) to minimize side reactions .

Q. What spectroscopic and analytical techniques are critical for structural elucidation of this compound?

  • IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and trifluoromethyl (C-F, 1100–1200 cm⁻¹) groups.
  • NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm). ¹³C NMR detects carbonitrile (~115 ppm) and pyrimidine carbons .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 227 for C₈H₄Cl₂N₄) validate molecular weight .
  • X-ray crystallography : Resolves coplanar geometry and weak C–H⋯N hydrogen bonding in crystal lattices .

Q. What safety protocols are recommended for handling and disposal of this compound?

  • Handling : Use inert gas (N₂/Ar) for moisture-sensitive reactions; avoid inhalation/contact via PPE (gloves, goggles) .
  • Disposal : Segregate halogenated waste and transfer to certified facilities for incineration to prevent environmental release of toxic byproducts (e.g., HF) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel pyrazolo[1,5-a]pyrimidine derivatives?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and substituent effects. For example, ICReDD combines reaction path searches with machine learning to optimize conditions (e.g., solvent, catalyst) for cyclocondensation, reducing trial-and-error experimentation . Molecular docking studies further screen bioactivity by modeling interactions with enzyme active sites (e.g., kinases) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Comparative assays : Standardize in vitro models (e.g., cell lines, enzyme concentrations) to control variables.
  • Structural validation : Confirm purity via HPLC and crystallography to rule out batch-specific impurities .
  • Meta-analysis : Cross-reference data from studies using derivatives with analogous substituents (e.g., trifluoromethyl vs. methyl groups) to isolate substituent-specific effects .

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence reactivity and bioactivity?

Trifluoromethyl groups enhance metabolic stability and binding affinity via hydrophobic interactions. For example, 5,7-bis(trifluoromethyl) derivatives exhibit higher kinase inhibition (IC₅₀ < 1 μM) compared to methyl analogs due to stronger electron withdrawal, which polarizes the pyrimidine ring and stabilizes π-π stacking .

Q. What reaction mechanisms dominate in the cyclocondensation of aminopyrazoles with β-ketoesters?

The mechanism involves nucleophilic attack by the aminopyrazole’s NH₂ group on the β-ketoester’s carbonyl carbon, forming a six-membered transition state. Proton transfer and dehydration yield the pyrazolo[1,5-a]pyrimidine core. Solvent polarity (e.g., pyridine) stabilizes intermediates, while acid catalysis accelerates dehydration .

Q. How does crystal packing affect the compound’s solid-state properties?

X-ray studies reveal planar molecular geometries with weak C–H⋯N hydrogen bonds (2.8–3.0 Å) forming 2D sheets. This packing enhances thermal stability (melting points >250°C) and influences solubility by limiting solvent access to polar groups .

Q. What methodologies enable comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives?

  • SAR studies : Systematically vary substituents (e.g., Cl, CF₃, CN) and measure effects on bioactivity/logP.
  • Hammett plots : Correlate substituent σ values with reaction rates or inhibition constants to quantify electronic effects .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous processing reduces side reactions by precise temperature/residence time control.
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) enhance regioselectivity in cyclocondensation .

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